N,N'-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide]
Description
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] is a synthetic organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with two acetamide groups, each linked to a brominated methylphenoxy moiety
Properties
Molecular Formula |
C24H28Br2N2O4 |
|---|---|
Molecular Weight |
568.3 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-[(1S,2S)-2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]cyclohexyl]acetamide |
InChI |
InChI=1S/C24H28Br2N2O4/c1-15-11-17(7-9-19(15)25)31-13-23(29)27-21-5-3-4-6-22(21)28-24(30)14-32-18-8-10-20(26)16(2)12-18/h7-12,21-22H,3-6,13-14H2,1-2H3,(H,27,29)(H,28,30)/t21-,22-/m0/s1 |
InChI Key |
AINVNEXFQBHMIQ-VXKWHMMOSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N[C@H]2CCCC[C@@H]2NC(=O)COC3=CC(=C(C=C3)Br)C)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCCCC2NC(=O)COC3=CC(=C(C=C3)Br)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] typically involves a multi-step process:
Formation of the Cyclohexane Core: The starting material, (1S,2S)-cyclohexane-1,2-diamine, is reacted with 2-(4-bromo-3-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine. This step forms the acetamide linkage.
Coupling Reaction: The intermediate product is then subjected to a coupling reaction with another equivalent of 2-(4-bromo-3-methylphenoxy)acetyl chloride under similar conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenoxy groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the cyclohexane ring.
Hydrolysis: The acetamide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atoms.
Oxidation: Products with oxidized functional groups, such as carboxylic acids or ketones.
Reduction: Products with reduced functional groups, such as alcohols or amines.
Hydrolysis: Corresponding amines and carboxylic acids.
Scientific Research Applications
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-chloro-3-methylphenoxy)acetamide]: Similar structure but with chlorine atoms instead of bromine.
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-fluoro-3-methylphenoxy)acetamide]: Similar structure but with fluorine atoms instead of bromine.
N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-iodo-3-methylphenoxy)acetamide]: Similar structure but with iodine atoms instead of bromine.
Uniqueness
The uniqueness of N,N’-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide] lies in its specific brominated phenoxy groups, which can impart distinct chemical and biological properties compared to its analogs. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
